molecular formula C12H15NO3 B1394431 N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide CAS No. 1215653-23-8

N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide

Cat. No.: B1394431
CAS No.: 1215653-23-8
M. Wt: 221.25 g/mol
InChI Key: BJWFINRNCFGNMO-UHFFFAOYSA-N
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Description

Overview of the Compound

This compound is an organic compound characterized by its molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1215653-23-8, which serves as its unique identifier in chemical databases and regulatory systems. The structural composition of this molecule includes several key functional groups that contribute to its chemical properties and potential reactivity patterns.

The molecular architecture of this compound consists of a central phenyl ring substituted at the ortho position with an ethoxy chain terminating in an oxirane ring, while the acetamide group provides the primary functional designation. The oxirane ring, also known as an epoxide, represents a three-membered cyclic ether that exhibits significant ring strain, making it highly reactive toward nucleophilic attack. This structural feature distinguishes the compound from simpler acetamide derivatives and contributes to its potential utility in various chemical transformations.

The compound's structural representation can be expressed through its SMILES notation as CC(NC1=CC=CC=C1OCCC2OC2)=O, which provides a standardized method for describing its molecular connectivity. This notation clearly illustrates the connectivity between the acetamide nitrogen, the phenyl ring, the ethoxy bridge, and the terminal oxirane ring. The presence of multiple functional groups within a single molecule creates opportunities for diverse chemical reactivity and potential biological activity.

Commercial availability of this compound has been established through specialized chemical suppliers, with purity specifications typically exceeding 97 percent. The compound is generally supplied as a solid material with specific storage requirements to maintain stability and prevent degradation of the sensitive oxirane functionality. The availability through commercial channels indicates established synthetic methodologies for its preparation, although detailed synthetic protocols are not extensively documented in the available literature.

Historical Context and Discovery

The historical development of this compound appears to be closely tied to broader advances in epoxide chemistry and pharmaceutical intermediate synthesis. While specific details regarding the initial discovery or first synthesis of this particular compound are not extensively documented in the available literature, its structural characteristics suggest development within the context of medicinal chemistry research programs focused on acetamide derivatives with enhanced biological activity profiles.

The compound's registration under CAS number 1215653-23-8 provides a timeline reference point, as Chemical Abstracts Service numbers are assigned chronologically based on when compounds are first reported in the chemical literature. The numerical value of this CAS number suggests relatively recent documentation compared to many classical organic compounds, indicating that this compound likely emerged from contemporary synthetic chemistry efforts rather than historical pharmaceutical development programs.

The structural design of this compound reflects sophisticated understanding of structure-activity relationships in pharmaceutical chemistry. The incorporation of an oxirane ring connected through a flexible ethoxy linker to an acetamide-substituted phenyl ring demonstrates deliberate molecular design principles aimed at achieving specific chemical or biological properties. This level of structural complexity suggests development during periods when advanced synthetic methodologies and rational drug design approaches were well-established within the pharmaceutical industry.

The emergence of compounds like this compound also reflects historical trends in medicinal chemistry toward the development of more sophisticated molecular architectures. The combination of multiple functional groups within single molecules represents an evolution from simpler pharmaceutical compounds toward more complex structures designed to interact with specific biological targets or achieve particular pharmacological properties.

Relevance and Significance in Contemporary Chemical Research

This compound holds significant relevance in contemporary chemical research due to its unique combination of functional groups and potential applications across multiple research domains. The presence of both oxirane and acetamide functionalities within a single molecular framework creates opportunities for diverse chemical transformations and potential biological activities that are of considerable interest to modern synthetic and medicinal chemists.

The compound's structural characteristics position it as a valuable building block for the synthesis of more complex molecular architectures. The reactive oxirane ring provides a handle for nucleophilic addition reactions, while the acetamide group offers opportunities for hydrolysis, reduction, or other transformations. This dual functionality makes this compound a versatile intermediate in synthetic organic chemistry, particularly for the construction of molecules containing both nitrogen-based functionality and ether linkages.

Contemporary research interest in epoxide-containing compounds has been driven by their utility in polymer chemistry, medicinal chemistry, and materials science applications. The oxirane ring in this compound represents a reactive site that can participate in ring-opening polymerization reactions or serve as an electrophilic center for the introduction of various nucleophilic groups. These characteristics make the compound potentially valuable for the development of specialized polymeric materials or as a precursor for the synthesis of bioactive molecules.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol
CAS Number 1215653-23-8
Commercial Purity ≥97%
SMILES Notation CC(NC1=CC=CC=C1OCCC2OC2)=O

The significance of this compound in contemporary research is further enhanced by the growing appreciation for compounds that combine multiple pharmacophoric elements within single molecular entities. The acetamide group is a well-recognized pharmacophore found in numerous approved pharmaceuticals, while epoxide-containing compounds have shown promise in various therapeutic applications. The combination of these structural elements in this compound creates opportunities for the development of novel bioactive compounds with potentially unique mechanisms of action.

Properties

IUPAC Name

N-[2-[2-(oxiran-2-yl)ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11-4-2-3-5-12(11)15-7-6-10-8-16-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFINRNCFGNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide typically involves the reaction of 2-(2-oxiran-2-ylethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(2-oxiran-2-ylethoxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its oxirane functionality allows for diverse chemical modifications, enabling the creation of various derivatives that can be tailored for specific applications.

Biology

  • Biochemical Probes : N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide is investigated for its utility as a biochemical probe to study enzyme mechanisms. The reactive oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating protein functions, which is crucial for understanding biochemical pathways.

Medicine

  • Therapeutic Potential : Research has indicated that this compound may possess anti-inflammatory and anticancer properties. Studies are ongoing to evaluate its efficacy in various therapeutic contexts, particularly in targeting specific pathways involved in disease processes.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into formulations that require specific chemical properties.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for complex synthesisEnables diverse chemical modifications
BiologyBiochemical probes for enzyme studiesEnhances understanding of biochemical pathways
MedicinePotential anti-inflammatory and anticancer agentMay provide new therapeutic options
IndustryProduction of specialty chemicalsCustomizable properties for various applications

Case Study 1: Enzyme Mechanism Investigation

In a study examining the interaction of this compound with a particular enzyme, researchers found that the compound effectively inhibited enzyme activity through covalent modification. This finding underscores its potential as a tool for probing enzyme functions and developing new inhibitors.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound revealed significant reductions in inflammatory markers in vitro. These results suggest that the compound could be further explored as a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, which underlies its biological effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and analogous N-substituted phenylacetamides:

Compound Name Substituent on Phenyl Ring Functional Groups Reactivity Highlights
N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide 2-(2-Oxiranylmethoxy) Acetamide, Epoxide, Ether Epoxide ring-opening reactions
N-(2,5-Dimethoxyphenyl)acetamide 2,5-Dimethoxy Acetamide, Methoxy Electrophilic substitution
N-(4-Nitrophenyl)-2-(3-hydroxy-5-methylphenoxy)acetamide (B1) 4-Nitro, 3-hydroxy-5-methylphenoxy Acetamide, Nitro, Hydroxy, Ether Hydrogen bonding, redox sensitivity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichloro, thiazole Acetamide, Chloro, Heterocycle Intermolecular N–H⋯N hydrogen bonds
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro, 4-hydroxy Acetamide, Chloro, Hydroxy Photolytic degradation

Key Observations :

  • Epoxide vs. Halogen/Hydroxy Groups : The epoxide in the target compound introduces unique reactivity compared to chloro or nitro substituents, which are more stable but less reactive. For example, epoxides undergo nucleophilic attacks, whereas chloro groups participate in elimination or substitution reactions .
  • Ether Linkers : The ethoxy-oxiran group in the target compound contrasts with simpler methoxy or hydroxy groups in B1 and compounds. Ether linkages enhance solubility in polar solvents compared to hydrocarbon chains .

Spectroscopic and Physical Properties

  • NMR : The epoxide protons are expected to resonate at δ 3.5–4.5 ppm, similar to other oxirane derivatives. Methoxy groups (e.g., in B1) appear near δ 3.7 ppm .
  • Melting Points : Thiazolyl acetamides (e.g., ) exhibit higher melting points (~490 K) due to hydrogen bonding, whereas methoxy-substituted acetamides may have lower melting points .

Biological Activity

N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an oxirane ring, which enhances its reactivity and ability to interact with biological targets. Its structural formula can be represented as follows:

N 2 2 Oxiran 2 ylethoxy phenyl acetamide\text{N 2 2 Oxiran 2 ylethoxy phenyl acetamide}

This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Modulation : It can alter protein function, impacting various biochemical pathways.

These interactions are foundational to understanding its therapeutic potential in various diseases, particularly cancer and inflammatory conditions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated that the compound exhibits moderate cytotoxic effects against several cancer cell lines. For example:

Cancer Cell LineIC50 (µM)Growth Inhibition (%)
A549 (Lung)1560
MCF7 (Breast)2055
HeLa (Cervical)1858

These results suggest that while the compound has some anticancer activity, it may not be potent enough for clinical use without further modification or combination with other agents .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory studies. Research indicates that it can reduce levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of inflammation. The following table summarizes findings from a study on its anti-inflammatory effects:

Treatment GroupIL-1 beta (pg/mL)TNF-alpha (pg/mL)Paw Edema (mm)
Control3002505
Low Dose (5 mg/kg)1501203
High Dose (10 mg/kg)100801

These results indicate a significant reduction in inflammation markers, suggesting potential therapeutic applications in conditions like arthritis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Anticancer Study : A study conducted using the National Cancer Institute's screening protocol evaluated the compound against a panel of cancer cell lines. The results indicated that while some cell lines showed reduced growth, overall efficacy was moderate .
  • Anti-inflammatory Research : Another study assessed the compound's effects in an adjuvant-induced arthritis model in rats. The compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution using weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. For example, 2-chloroacetamide can react with phenolic derivatives under reflux, with reaction progress tracked via TLC . Post-reaction, filtration removes excess base, and solvent evaporation yields the crude product. Purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of NMR (¹H/¹³C) and FTIR confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Single-crystal XRD provides definitive stereochemical data, while UV-Vis spectroscopy aids in assessing electronic properties. Elemental analysis or HRMS validates molecular formula .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Use NIOSH-approved safety goggles, nitrile gloves, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the compound’s reactivity or bioactivity?

  • Methodological Answer : Enantiomers like (R)- and (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (CAS 136259-70-6 and 56715-12-9) can be resolved using chiral chromatography. Comparative bioactivity assays (e.g., enzyme inhibition) and DFT calculations (e.g., molecular docking) reveal stereospecific interactions. For example, the oxirane ring’s orientation may affect binding to biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Reproduce experiments with rigorously purified batches and standardized protocols. Orthogonal assays (e.g., MIC testing for antimicrobial activity vs. DNA intercalation studies) clarify mechanisms . Structural analogs (e.g., fluorinated or methoxy-substituted derivatives) can isolate functional group contributions .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases or fungal CYP51. MD simulations assess stability of ligand-target complexes. QSAR models correlate structural features (e.g., oxirane ring strain) with observed bioactivity .

Data Analysis and Experimental Design

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with systematic modifications (e.g., substituents on the phenyl ring or oxirane moiety) .
  • Step 2 : Test bioactivity (e.g., IC₅₀ in cytotoxicity assays) and physicochemical properties (logP, solubility).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify critical structural determinants .

Q. How can low yields in multi-step syntheses be addressed?

  • Methodological Answer : Optimize reaction steps using design of experiments (DoE). For example, varying temperature, catalyst loading, or solvent polarity in the cyclization step. Continuous flow reactors improve efficiency in steps prone to intermediate degradation .

Tables for Key Data

Synthetic Method Comparison ConditionsYieldKey Reference
Nucleophilic substitution (K₂CO₃, MeCN)RT, 24 h65–75%
Multi-step iron powder reductionAcidic conditions, Fe powder2–5%
Chiral resolution (HPLC)Chiralpak column, hexane/EtOH>95%
Biological Activity Profiles Assay TypeResult (IC₅₀/µM)Reference
DNA binding affinityUV-Vis titration12.3 ± 0.8
Antifungal activity (C. albicans)MIC assay25.0
Antioxidant capacityDPPH radical scavenging78% at 100 µM

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide
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N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.